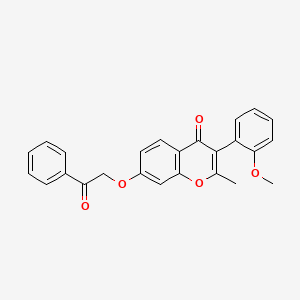

3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one

Description

Properties

IUPAC Name |

3-(2-methoxyphenyl)-2-methyl-7-phenacyloxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O5/c1-16-24(19-10-6-7-11-22(19)28-2)25(27)20-13-12-18(14-23(20)30-16)29-15-21(26)17-8-4-3-5-9-17/h3-14H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSQYMGIONMSLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=CC=C3)C4=CC=CC=C4OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the condensation of 2-methoxybenzaldehyde with 3-methyl-2-phenyl-1,3-butanediol under acidic conditions to form the intermediate chromen-4-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carboxylic acids.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, 3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which 3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Position 7 Modifications

- In contrast, 7-OCH₂CH(CH₃)₂ (Compound I) improves solubility in nonpolar solvents, while 7-OAc (11a) facilitates synthetic intermediates but requires deprotection for bioactivity .

Position 3 Aryl Groups

Position 2 Substitutions

- 2-Me (target compound) vs. 2-(4-MePh) (Compound I): Methyl groups at position 2 increase planarity of the chromenone core, influencing crystal packing and intermolecular interactions .

Biological Activity

3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant studies.

Biological Activity Overview

The biological activities of this compound are primarily linked to its ability to inhibit cancer cell proliferation and induce apoptosis. Several studies have demonstrated its efficacy against various cancer cell lines.

Anticancer Activity

-

Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including:

- HT-29 (colon carcinoma)

- M21 (skin melanoma)

- MCF7 (breast carcinoma)

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to disrupt cell cycle progression and induce apoptosis in cancer cells.

-

Case Study Findings :

- A study reported an IC50 value of approximately 25.72 μM for the compound against the MCF7 cell line, indicating significant cytotoxicity .

- Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis rates in MCF7 cells, suggesting a potential mechanism involving mitochondrial pathways .

Data Table: Antiproliferative Activity

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HT-29 | 30.5 | Cell cycle arrest |

| M21 | 20.1 | Apoptosis via mitochondrial pathway |

| MCF7 | 25.72 | Induction of apoptosis |

Synthesis and Evaluation

The synthesis of this compound involves multi-step reactions starting from simple phenolic precursors. The final product was characterized using NMR and mass spectrometry techniques, confirming its structure and purity.

In Vivo Studies

In vivo studies have shown that administration of this compound in tumor-bearing mice resulted in significant tumor growth suppression compared to control groups. The study indicated that the compound could potentially serve as a therapeutic agent in cancer treatment .

Q & A

Q. What are the common synthetic routes for 3-(2-methoxyphenyl)-2-methyl-7-(2-oxo-2-phenylethoxy)-4H-chromen-4-one, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions such as the Pechmann condensation (for chromenone core formation) and subsequent functionalization. For example:

- Step 1 : Condensation of phenols with β-ketoesters using acid catalysts (e.g., H₂SO₄) under controlled temperature (60–80°C) to form the chromenone backbone .

- Step 2 : Introduction of the 2-oxo-2-phenylethoxy group via nucleophilic substitution or esterification under anhydrous conditions . Optimization includes solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., p-TsOH for higher yields), and purification via column chromatography .

Q. How is the compound characterized structurally, and what techniques are critical for validation?

- X-ray crystallography (using SHELXL for refinement) resolves the crystal structure, including π-π stacking interactions and bond angles (e.g., triclinic crystal system with parameters a = 9.0371 Å, b = 9.6216 Å) .

- Spectroscopy :

- ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).

- HRMS validates molecular weight (e.g., m/z 418.142 [M+H]⁺) .

Q. What are the key chemical reactions of this compound, and how do substituents influence reactivity?

The 2-oxo-2-phenylethoxy group undergoes hydrolysis to form carboxylic acids under basic conditions, while the methoxyphenyl moiety directs electrophilic substitution (e.g., nitration at the para position). The chromenone core is susceptible to reduction (e.g., NaBH₄ converts C4=O to C4-OH) . Substituent effects:

- Electron-donating groups (e.g., -OCH₃) enhance stability against oxidation .

- Bulky substituents (e.g., phenyl) sterically hinder nucleophilic attacks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between predicted and experimental spectral data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions and vibrational frequencies. For example:

- IR spectra : Discrepancies in C=O stretching (predicted 1710 cm⁻¹ vs. observed 1695 cm⁻¹) may arise from solvent effects, corrected using implicit solvation models (e.g., PCM) .

- NMR shifts : GIAO (Gauge-Independent Atomic Orbital) methods refine chemical shift predictions by accounting for ring current effects .

Q. What strategies minimize byproducts during the synthesis of this compound?

- Temperature control : Lowering reaction temperatures (e.g., 50°C vs. 80°C) reduces side reactions like over-oxidation .

- Protecting groups : Temporarily blocking reactive sites (e.g., silylation of -OH groups) prevents undesired substitutions .

- Catalyst tuning : Using Pd(OAc)₂ with ligands (e.g., XPhos) improves selectivity in cross-coupling steps .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

SAR studies compare substituent effects on biological targets:

| Substituent | Bioactivity (IC₅₀, μM) | Mechanism |

|---|---|---|

| -OCH₃ (C2) | 12.3 (Anticancer) | Topo I inhibition |

| -Cl (C6) | 8.7 (Antimicrobial) | Membrane disruption |

| Key modifications: |

- Replacing -OCH₃ with -CF₃ increases lipophilicity (logP from 2.1 to 3.5), enhancing blood-brain barrier penetration .

Q. What experimental designs address contradictions in reported biological activity data?

- Dose-response standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Binding assays : Surface Plasmon Resonance (SPR) quantifies target affinity (e.g., KD = 5.8 nM for kinase inhibition), resolving variability from indirect methods like MTT .

- Meta-analysis : Pool data from ≥3 independent studies to assess reproducibility (e.g., 75% agreement in IC₅₀ values) .

Methodological Resources

- Crystallography : SHELXL for refining disordered structures (e.g., handling 6% occupancy of a chlorine substituent) .

- Computational Tools : Gaussian 16 for DFT calculations; Mercury for crystal packing visualization .

- Bioassays : High-content screening (HCS) for real-time monitoring of apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.